molecular formula C20H21BrN4OS B10910005 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide

2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide

Cat. No.: B10910005
M. Wt: 445.4 g/mol
InChI Key: ASIIWSMEYCFEIB-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to various biological effects . The bromophenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(TERT-BUTYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C20H21BrN4OS/c1-20(2,3)22-17(26)13-27-19-24-23-18(14-8-7-9-15(21)12-14)25(19)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,22,26)

InChI Key

ASIIWSMEYCFEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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